Tert-butyl trans-4-(4-aminocyclohexyl)-2-methyl-piperazine-1-carboxylate
Description
Tert-butyl trans-4-(4-aminocyclohexyl)-2-methyl-piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group, a trans-4-aminocyclohexyl substituent, and a methyl group at the 2-position of the piperazine ring. This compound is structurally distinct due to its rigid cyclohexylamine moiety and the stereochemical arrangement of substituents, which influence its physicochemical and biological properties. The tert-butyl carbamate group enhances metabolic stability and modulates solubility, while the trans-4-aminocyclohexyl group contributes to steric and electronic interactions in biological systems .
Properties
Molecular Formula |
C16H31N3O2 |
|---|---|
Molecular Weight |
297.44 g/mol |
IUPAC Name |
tert-butyl 4-(4-aminocyclohexyl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O2/c1-12-11-18(14-7-5-13(17)6-8-14)9-10-19(12)15(20)21-16(2,3)4/h12-14H,5-11,17H2,1-4H3 |
InChI Key |
TZFHUNYPEPHJRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2CCC(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl trans-4-(4-aminocyclohexyl)-2-methyl-piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the core cyclohexylamine structure. The process may include:
Nitration: The cyclohexylamine is nitrated to introduce the amino group.
Protection: The amino group is protected using a tert-butyl carbamate group to prevent unwanted reactions.
Alkylation: The protected cyclohexylamine undergoes alkylation to introduce the piperazine ring.
Methylation: The piperazine ring is methylated to achieve the desired 2-methyl-piperazine structure.
Carboxylation: Finally, the carboxylate group is introduced to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to maintain the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl trans-4-(4-aminocyclohexyl)-2-methyl-piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups.
Substitution: Substitution reactions can be used to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of ketones or aldehydes.
Reduction Products: Reduction can result in the formation of amines or alcohols.
Substitution Products: Substitution reactions can yield a variety of derivatives, depending on the substituents involved.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is explored for its therapeutic potential in various medical applications, such as drug development. Industry: It is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which tert-butyl trans-4-(4-aminocyclohexyl)-2-methyl-piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
tert-Butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate (CAS 2648684-10-8)
This analogue differs in the position of the aminocyclohexyl group (trans-2 vs. trans-4).
tert-Butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate
Here, a methylene spacer separates the piperazine and aminocyclohexyl groups. This increases conformational flexibility but may reduce binding affinity compared to the direct attachment in the target compound .
Morpholine and Acylated Piperazine Derivatives
Morpholine-substituted analogues (e.g., from ) exhibit lower toxicity but comparable antiviral activity to piperazine derivatives. Acylation of the piperazine nitrogen (as in the tert-butyl carbamate group) reduces cytotoxicity while retaining bioactivity, a trend observed in both the target compound and related structures .
Substituent Effects on Bioactivity
Piperazine Methylation
The 2-methyl group on the piperazine ring in the target compound likely enhances metabolic stability and receptor binding. Studies on 1-methylpiperazine derivatives () show moderate antiviral activity (IC₅₀ ~4–20 μM), suggesting that methylation at specific positions fine-tunes selectivity .
Aminocyclohexyl Configuration
The trans-4-aminocyclohexyl group provides a rigid, planar geometry that may improve binding to flat targets like PARP-1 or norovirus proteases. In contrast, trans-2 analogues or flexible linkers (e.g., C2 aliphatic chains) reduce potency due to suboptimal spatial alignment .
Antiviral Activity
Piperazine derivatives with tert-butyl carbamate groups (e.g., compound 6a in ) exhibit anti-norovirus activity with therapeutic indices (TI) up to 22. The target compound’s trans-4-aminocyclohexyl group may further enhance TI by reducing off-target toxicity .
Receptor Affinity
In serotonin receptor studies (), piperazine derivatives with three-carbon linkers and acetyl groups showed subnanomolar 5-HT₁A affinity (Ki <1 nM). The target compound’s methyl and tert-butyl groups may similarly enhance selectivity for CNS targets .
Analytical Detection
LC-MS and LC-DAD methods () are effective for detecting piperazine derivatives. The tert-butyl group in the target compound increases hydrophobicity, leading to longer retention times (~8–12 min in LC-MS) compared to non-acylated piperazines .
Q & A
Q. What are the standard synthetic routes for synthesizing Tert-butyl trans-4-(4-aminocyclohexyl)-2-methyl-piperazine-1-carboxylate?
The synthesis typically involves reductive amination between tert-butyl piperazine derivatives and functionalized cyclohexyl precursors. For example, tert-butyl piperazine-1-carboxylate reacts with 4-aminocyclohexanone derivatives using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) under acetic acid catalysis. This method selectively yields the trans isomer due to steric and electronic control during imine formation . Boc (tert-butoxycarbonyl) protection is critical to prevent undesired side reactions, as demonstrated in protocols involving hydrazine hydrate for deprotection under inert atmospheres .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Key for confirming stereochemistry and structural integrity. For instance, trans-configuration of the cyclohexyl group is indicated by vicinal coupling constants (J ≈ 10–12 Hz) between axial protons .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z peaks corresponding to [M+H]⁺) .
- HPLC : Assesses purity (>95% typical for research-grade material) and identifies co-eluting impurities .
Q. How is the tert-butoxycarbonyl (Boc) group removed without degrading the core structure?
Deprotection is achieved using acidic conditions (e.g., HCl in dioxane) or hydrazine hydrate in ethanol at 80°C under inert atmosphere. Reaction progress is monitored via TLC or HPLC to ensure complete removal while preserving the piperazine and cyclohexylamine moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize trans isomer selectivity?
- Solvent Choice : Aprotic solvents (e.g., DCM) minimize side reactions and stabilize intermediates.
- Reducing Agents : NaBH(OAc)₃ favors trans selectivity by reducing imine intermediates via a six-membered transition state .
- Temperature Control : Lower temperatures (0–25°C) reduce kinetic competition, favoring thermodynamically stable trans products .
Q. What strategies resolve discrepancies between HPLC purity and mass spectrometry data?
Discrepancies often arise from non-UV active impurities or degradation products. Orthogonal methods include:
- LC-MS : Identifies impurities via molecular weight correlation.
- 2D NMR (e.g., HSQC, COSY) : Detects structural anomalies in complex mixtures .
- Adjusting HPLC Parameters : Alternative columns (C18 vs. phenyl) or mobile phases (acetonitrile vs. methanol) improve resolution .
Q. How does steric hindrance from the tert-butyl group influence derivatization reactions?
The tert-butyl group directs electrophilic attacks to the less hindered piperazine nitrogen. For example, acylation with chloroformates occurs preferentially at the secondary amine, avoiding steric clashes. Computational modeling (DFT) predicts reactive sites by analyzing electron density and steric maps .
Q. What are best practices for confirming trans configuration experimentally?
- X-ray Crystallography : Definitive proof via SHELX-refined structures, where the cyclohexyl group’s chair conformation and axial-equatorial proton arrangement are visualized .
- NOE (Nuclear Overhauser Effect) NMR : Correlates spatial proximity of protons across the cyclohexyl ring to distinguish trans from cis isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
